molecular formula C7H5BrClNO2 B578009 Methyl 3-bromo-6-chloropicolinate CAS No. 1214328-96-7

Methyl 3-bromo-6-chloropicolinate

货号: B578009
CAS 编号: 1214328-96-7
分子量: 250.476
InChI 键: APCPBNNLVCVDPL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-6-chloropicolinate can be synthesized through various methods. One common approach involves the bromination and chlorination of methyl picolinate. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry
Methyl 3-bromo-6-chloropicolinate serves as an important building block in the synthesis of more complex organic molecules. Its bromine and chlorine substituents allow for selective reactions that are crucial in creating diverse chemical entities. This compound can undergo various chemical transformations, including:

  • Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups, facilitating the synthesis of novel derivatives.
  • Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions to yield different derivatives, expanding its utility in synthetic chemistry.

The ability to modify this compound through controlled reactions makes it a valuable tool for chemists aiming to develop new materials or pharmaceuticals .

Biological Research

Potential Biological Activities
Research indicates that this compound exhibits several notable biological activities, making it a candidate for further investigation in medicinal chemistry:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, similar to other halogenated picolinic acid derivatives. Its unique structural features enhance its interaction with microbial targets .
  • Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes, which could be relevant in drug development targeting diseases such as cancer and metabolic disorders. For instance, it may influence pathways related to retinol-binding protein levels, which are linked to metabolic diseases .
  • Receptor Interactions : The compound may interact with various receptors, potentially influencing physiological responses and offering therapeutic avenues for treating conditions like obesity and type 2 diabetes .

Pharmacological Applications

Therapeutic Potential
The pharmacological potential of this compound is under investigation, particularly concerning its effects on metabolic pathways. Research has shown that it can lower serum levels of retinol-binding protein (RBP4), which is associated with metabolic disorders. This suggests that the compound could have therapeutic applications in managing conditions such as obesity and diabetes .

作用机制

The mechanism of action of methyl 3-bromo-6-chloropicolinate involves its interaction with various molecular targets. The bromine and chlorine substituents on the pyridine ring influence its reactivity and binding affinity to different receptors or enzymes. These interactions can modulate biological pathways, making the compound useful in drug discovery and development .

相似化合物的比较

Uniqueness: Methyl 3-bromo-6-chloropicolinate is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research .

生物活性

Methyl 3-bromo-6-chloropicolinate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for medicinal chemistry, supported by relevant data and research findings.

  • Chemical Formula : C₇H₅BrClNO₂
  • Molecular Weight : 264.50 g/mol
  • CAS Number : 1214328-96-7

Biological Activity Overview

This compound exhibits various biological activities, particularly in the context of its interactions with specific enzymes and cellular pathways. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis.

Enzyme Inhibition Profile

EnzymeInhibition Activity
CYP1A2Yes
CYP2C19No
CYP2C9No
CYP2D6No
CYP3A4No

The compound is a known inhibitor of CYP1A2, which suggests its potential to affect the metabolism of other drugs processed by this enzyme .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of bromine and chlorine atoms in its structure enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the molecular structure can significantly influence the compound's activity. For instance, the substitution patterns on the picolinate ring have been shown to alter enzyme inhibition potency and selectivity .

Case Studies and Research Findings

  • Antimicrobial Activity : A study focusing on compounds similar to this compound demonstrated significant antimicrobial properties against Mycobacterium tuberculosis, particularly targeting dormant bacilli. The compound's ability to modulate specific signaling pathways was highlighted as a potential mechanism for its efficacy .
  • Pharmacokinetics : The compound has been evaluated for its pharmacokinetic properties, revealing favorable absorption characteristics. Its calculated log P values indicate moderate lipophilicity, which is conducive for oral bioavailability .
  • Toxicological Assessment : Preliminary toxicity studies have indicated that this compound exhibits low acute toxicity but can cause skin irritation upon contact. These findings are crucial for safety evaluations in drug development .

常见问题

Basic Research Questions

Q. What are the key methodological considerations for synthesizing methyl 3-bromo-6-chloropicolinate with high purity?

  • Answer: Synthesis typically involves esterification of the corresponding pyridinecarboxylic acid or halogenation of precursor picolinates. Key challenges include minimizing side reactions (e.g., over-bromination or ester hydrolysis). Use inert atmospheres to prevent degradation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (polar aprotic solvents) is critical. Purity (>95%) can be verified using HPLC with UV detection at 254 nm .

Q. How can researchers confirm the molecular structure of this compound?

  • Answer: Combine spectroscopic techniques:

  • NMR : 1H^1H-NMR to identify ester methyl protons (~3.9 ppm) and aromatic protons (downfield shifts due to electron-withdrawing Br/Cl). 13C^{13}C-NMR confirms carbonyl (C=O) and halogen-substituted carbons .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion peaks (m/z 250.48) and isotopic patterns consistent with Br/Cl .
  • X-ray Crystallography : For unambiguous confirmation, use single-crystal diffraction (refer to software like ORTEP-III for structural refinement) .

Q. What safety protocols are essential when handling this compound?

  • Answer: The compound exhibits hazards (H302: toxic if swallowed; H315/H319: skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere at room temperature to prevent decomposition . Neutralize spills with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How does the reactivity of this compound differ in Suzuki-Miyaura couplings compared to analogous bromopyridines?

  • Answer: The electron-deficient pyridine ring and ester group influence catalytic efficiency. Bromine at C3 is more reactive than chlorine at C6 in cross-couplings. Optimize conditions using Pd(PPh3_3)4_4/XPhos catalysts and K2_2CO3_3 base in THF/water. Compare with structurally similar compounds (e.g., 3-bromo-4-methylpyridine ) to assess electronic effects on reaction rates .

Q. What strategies mitigate competing side reactions during nucleophilic substitution at the C3-bromo position?

  • Answer: Competing hydrolysis of the ester group can occur under basic conditions. Use mild nucleophiles (e.g., Grignard reagents in anhydrous THF) and low temperatures (0–5°C). Monitor reaction progress via TLC (silica, UV-active spots). For regioselective substitution, steric and electronic factors favor C3-Br over C6-Cl due to lower activation energy .

Q. How can this compound serve as a precursor for heterocyclic drug intermediates?

  • Answer: The ester and halogen substituents enable diversification:

  • Ester hydrolysis : Convert to carboxylic acid for amide coupling (e.g., with amines for kinase inhibitor scaffolds).
  • Halogen exchange : Replace Br with aryl/heteroaryl groups via cross-coupling for library synthesis.
  • Ring functionalization : Use directed ortho-metalation (DoM) at C4/C5 positions for further derivatization .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate thermal stability data?

  • Answer: Variations may arise from polymorphic forms or impurities. Perform DSC analysis at 10°C/min under nitrogen. Compare with literature values for related compounds (e.g., methyl 6-chloro-3-(trifluoromethyl)picolinate ). Reproduce results using standardized recrystallization solvents (e.g., ethanol vs. acetonitrile) .

Q. Conflicting reactivity in cross-coupling reactions: How to troubleshoot?

  • Answer: Contradictions may stem from catalyst loading or solvent effects. Design a DOE (Design of Experiments) varying Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2), ligands (bidentate vs. monodentate), and solvents (DME vs. dioxane). Use GC-MS to identify byproducts (e.g., dehalogenation or homocoupling) .

Q. Methodological Best Practices

  • Reproducibility : Document reaction parameters (e.g., moisture levels, stirring rates) rigorously .
  • Data Validation : Cross-reference spectral data with databases (e.g., ChemSpider ) and replicate experiments in triplicate.

属性

IUPAC Name

methyl 3-bromo-6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCPBNNLVCVDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673233
Record name Methyl 3-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214328-96-7
Record name Methyl 3-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-6-chloropyridine-2-carboxylic acid (2.00 g, 8.46 mmol) in MeOH (40 ml) was added H2SO4 (189 μl, 3.55 mmol) and the solution was heated to reflux for 16 h. The reaction was cooled and the MeOH removed under reduced pressure, the resulting solid was dissolved in EtOAc (100 ml) and washed with saturated NaHCO3 solution (2×50 ml) followed by brine (50 ml), dried (Na2SO4) and evaporated under reduced pressure to afford the title compound as an off-white solid (1.97 g, 93%) which was used without any further purification. LC-MS 98%, m/z=249.8/251.7/253.7
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
189 μL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
93%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。